molecular formula C7H14O2 B153875 Ethyl isovalerate CAS No. 108-64-5

Ethyl isovalerate

Cat. No. B153875
CAS RN: 108-64-5
M. Wt: 130.18 g/mol
InChI Key: PPXUHEORWJQRHJ-UHFFFAOYSA-N
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Description

Ethyl isovalerate is an organic compound that is synthesized through the esterification reaction between isovaleric acid and ethanol. This compound is of interest due to its potential applications in various fields, including flavoring and fragrance industries, as well as its relevance in chemical studies.

Synthesis Analysis

The synthesis of ethyl isovalerate has been optimized using immobilized lipase from Rhizomucor miehei (Lipozyme IM-20) as a catalyst in an n-hexane solvent. The optimization process was guided by response surface methodology, which considered variables such as enzyme/substrate ratio, substrate concentration, incubation time, and temperature. The optimal conditions were found to be an enzyme/substrate ratio of 48.41 g/mol, a substrate concentration of 1 M, a reaction time of 60 hours, and a temperature of 60°C, resulting in a maximum ester yield of 500 mM, closely matching the experimental value of 487 mM .

Molecular Structure Analysis

The molecular structure of ethyl isovalerate has been investigated using microwave spectroscopy and quantum chemical calculations. Initial calculations at the MP2/6-311++G** level did not align with experimental results, indicating the need for more advanced quantum chemical methods. Subsequent calculations at the MP3, MP4, and CCSD levels, as well as density functional theory calculations using the B3LYP method, provided rotational constants that were in good agreement with those obtained from the microwave spectrum, suggesting a reliable molecular geometry for the most abundant conformer of ethyl isovalerate .

Chemical Reactions Analysis

While ethyl isovalerate itself was not directly studied in the context of chemical reactions with radicals, the concept of isovalency is relevant. Isovalency implies that molecular entities with the same number of valence electrons exhibit similar chemistries. This concept was explored in the reactions of radicals such as cyano (CN), boron monoxide (BO), silicon nitride (SiN), and ethynyl (C2H) with unsaturated hydrocarbons. Factors such as atomic radii, bonding orbital overlaps, and the location of the radical site were found to influence the reactions, which are significant in environments like the interstellar medium, planetary atmospheres, and combustion flames .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl isovalerate, such as its rotational and centrifugal distortion constants, were determined through microwave spectroscopy. These properties are essential for understanding the behavior of the molecule in various environments and can be used to predict its reactivity and stability. The advanced quantum chemical methods that provided a reliable molecular geometry also contribute to a deeper understanding of the physical properties of ethyl isovalerate .

Scientific Research Applications

1. Molecular Structure and Quantum Chemical Analysis

Ethyl isovalerate has been studied for its molecular structure using microwave spectroscopy and quantum chemical calculations. Advanced quantum chemical methods, such as MP3, MP4, and CCSD, are required to obtain reliable molecular geometry, as shown by Mouhib et al. (2011) (Mouhib et al., 2011).

2. Application in Perfumery and Food Additives

Isovaleric acid esters, including ethyl isovalerate, are components of food additives and perfumes. Suerbaev et al. (2016) noted their wide practical applications and presence in drugs like validol and corvalol (Suerbaev et al., 2016).

3. Synthesis Optimization Using Enzymes

Chowdary and Prapulla (2003) explored the synthesis of ethyl isovalerate using the immobilized lipase from Rhizomucor miehei. They employed response surface methodology to optimize reaction variables for maximum ester yield (Chowdary & Prapulla, 2003).

4. Solubility in Supercritical Carbon Dioxide

The solubility of ethyl isovalerate in supercritical carbon dioxide has been measured, providing insights into its properties under varying temperatures and pressures. This research by Ismadji and Bhatia (2003) is relevant for industrial applications (Ismadji & Bhatia, 2003).

5. Role in Producing Fruity Aroma in Milk Cultures

Ethyl isovalerate was identified as a principal ester in milk cultures of Pseudomonas fragi, contributing to the fruity aroma, as studied by Pereira and Morgan (1958) (Pereira & Morgan, 1958).

6. Hydrolysis Mechanism in Acid Solutions

Vinnik and Librovich (1976) conducted a study on the hydrolysis of ethyl isovalerate in aqueous hydrochloric and sulfuric acid solutions, revealing insights into its reaction mechanism and kinetics (Vinnik & Librovich, 1976).

Safety And Hazards

Inhalation or contact with Ethyl Isovalerate may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

properties

IUPAC Name

ethyl 3-methylbutanoate
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InChI

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

PPXUHEORWJQRHJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C)C
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Molecular Formula

C7H14O2
Record name ETHYL ISOVALERATE
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DSSTOX Substance ID

DTXSID3047057
Record name Ethyl isovalerate
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Molecular Weight

130.18 g/mol
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Physical Description

Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution
Record name ETHYL ISOVALERATE
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Record name Butanoic acid, 3-methyl-, ethyl ester
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/
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Boiling Point

131.00 to 133.00 °C. @ 760.00 mm Hg
Record name Ethyl isovalerate
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Solubility

2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils
Record name Ethyl isovalerate
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Density

0.862-0.866
Record name Ethyl isovalerate
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Product Name

Ethyl isovalerate

CAS RN

108-64-5
Record name ETHYL ISOVALERATE
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Melting Point

-99.3 °C
Record name Ethyl isovalerate
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,640
Citations
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
Densities and viscosities for six binary mixtures formed by the flavor esters (ethyl acetoacetate, ethyl isovalerate, methyl benzoate, benzyl acetate, ethyl salicylate, and benzyl propionate…
Number of citations: 54 pubs.acs.org
H Mouhib, D Jelisavac, LW Sutikdja… - The Journal of …, 2011 - ACS Publications
… We were interested in ethyl isovalerate for its numerous possible conformers; therefore, it is an excellent “test molecule” for obtaining conformational geometries through a combination …
Number of citations: 28 pubs.acs.org
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… except for the system of ethyl isovalerate + ethanol, which … the sequence as follows: ethyl isovalerate + ethanol < ethyl … ethyl acetoacetate + ethanol < ethyl isovalerate + ethanol. Figure 4 …
Number of citations: 34 pubs.acs.org
V Dandavate, D Madamwar - Enzyme and microbial technology, 2007 - Elsevier
… investigated for the production of ethyl isovalerate, a fruity flavor … MBGs exhibited maximum ethyl isovalerate synthesis (0.082 … improved synthesis of ethyl isovalerate catalyzed by CTAB …
Number of citations: 39 www.sciencedirect.com
I Mahmood, I Ahmad, G Chen, L Huizhou - Biochemical engineering …, 2013 - Elsevier
… ► We design a new recyclable biocatalyst system for ethyl isovalerate production. ► System provides a combination of enzyme stability, recovery and reusability. ► 80% esterification …
Number of citations: 55 www.sciencedirect.com
GV Chowdary, SG Prapulla - Applied Biochemistry and Microbiology, 2003 - Springer
… Ethyl isovalerate is a flavor compound of fruits such as bananas and possesses a fruity … The present investigation deals with the synthesis of ethyl isovalerate by using immobilized …
Number of citations: 5 link.springer.com
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
… acrylate Ethyl butyrate Ethyl decanoate Ethyl dodecanoate Ethyl formate Ethyl heptanoate Ethyl hex-3-enoate Ethyl hexadecanoate Ethyl hexanoate Ethyl isobutyrate Ethyl isovalerate …
Number of citations: 24 efsa.onlinelibrary.wiley.com
H Yu, T Xie, X Qian, L Ai, C Chen… - Journal of the Science of …, 2019 - Wiley Online Library
… Nine were the potent key aroma compounds in CRW: ethyl isovalerate (OAV 500–33 500), ethyl butyrate (OAV 84–334), ethyl isobutyrate (OAV 49–170), 2-nonenal (OAV 20–100), ethyl …
Number of citations: 20 onlinelibrary.wiley.com
JE Welke, M Zanus, M Lazzarotto, CA Zini - Food Research International, 2014 - Elsevier
… LOD from 0.001 μg L − 1 (ethyl isovalerate and hexanoic acid) to 2.554 μg L − 1 (ethyl 3-hydroxybutanoate), LOQ from 0.003 μg L − 1 (ethyl isovalerate and hexanoic acid) to 7.582 μg L …
Number of citations: 217 www.sciencedirect.com
V Dandavate, H Keharia, D Madamwar - Process Biochemistry, 2009 - Elsevier
… Ethyl isovalerate is a compound with a fruity flavor that is found in fruits such as bananas. The synthesis of ethyl isovalerate … of an efficient process for ethyl isovalerate synthesis using …
Number of citations: 48 www.sciencedirect.com

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